2-[(4-pentylcyclohexyl)carbonyl]-N-phenyl-1-hydrazinecarbothioamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[(4-pentylcyclohexanecarbonyl)amino]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3OS/c1-2-3-5-8-15-11-13-16(14-12-15)18(23)21-22-19(24)20-17-9-6-4-7-10-17/h4,6-7,9-10,15-16H,2-3,5,8,11-14H2,1H3,(H,21,23)(H2,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBYUOLKPJLYAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C(=O)NNC(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-[(4-pentylcyclohexyl)carbonyl]-N-phenyl-1-hydrazinecarbothioamide are likely to be carbonyl compounds. Carbonyl compounds are a class of organic compounds that contain a carbon-oxygen double bond. They play a crucial role in many biological processes and are the key functional groups in aldehydes, ketones, carboxylic acids, and their derivatives.
Mode of Action
The compound interacts with its targets through a process known as nucleophilic addition. In this process, the carbon of the carbonyl group, being electron-poor, acts as an electrophile and is attacked by an electron-rich nucleophilic group. The incoming nucleophile ‘pushes’ the electrons in the pi bond up to the oxygen. After the carbonyl is attacked by the nucleophile, the negatively charged oxygen often acts as a base, abstracting a proton from a nearby acid group.
Biochemical Pathways
The compound likely affects biochemical pathways involving carbonyl condensation reactions. These reactions occur in biological systems, for example, in the biosynthesis of citric acid. Aldolases, enzymes that catalyze aldol reactions, are involved in these pathways. Aldol reactions occur in several biological pathways, most commonly in the metabolism of carbohydrates (sugars).
Result of Action
The result of the compound’s action is the formation of new compounds through the process of nucleophilic addition. This can lead to the formation of various products, depending on the nature of the nucleophile involved in the reaction.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds that can react with it. For instance, the presence of a general acid group can increase the bond’s polarity and make the carbon more electrophilic.
Biological Activity
2-[(4-pentylcyclohexyl)carbonyl]-N-phenyl-1-hydrazinecarbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
The chemical structure of this compound can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C18H26N2OS |
| Molecular Weight | 318.48 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the hydrazinecarbothioamide moiety and subsequent carbonyl group attachment. The synthetic route may include:
- Formation of Hydrazine Derivative : Reaction of hydrazine with appropriate carbonyl compounds.
- Carbonyl Group Introduction : Utilizing acylation methods to introduce the carbonyl group from 4-pentylcyclohexanecarboxylic acid.
- Purification : Crystallization or chromatography to obtain pure product.
Antimicrobial and Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial and anticancer properties. For instance, derivatives with hydrazine functionalities have shown activity against various strains of bacteria and cancer cell lines.
- Antimicrobial Activity : In vitro studies suggest that certain hydrazine derivatives inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria, with minimum inhibitory concentrations (MICs) ranging from 62.5 µM to higher values depending on the structure .
- Anticancer Activity : Compounds in this class have been tested against multiple cancer cell lines, revealing cytotoxic effects. For example, some derivatives demonstrated IC50 values comparable to established anticancer drugs, indicating their potential as therapeutic agents .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit key enzymes involved in metabolic pathways:
- Acetylcholinesterase (AChE) : Inhibition studies showed moderate activity with IC50 values ranging from 27.04 µM to 106.75 µM, suggesting potential applications in treating neurodegenerative disorders .
- Butyrylcholinesterase (BuChE) : Similar inhibition patterns were observed for BuChE, with varying degrees of potency across different analogues.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Binding : The compound likely binds to active sites on enzymes, altering their function and inhibiting their activity.
- Cellular Signaling Pathways : It may interfere with cellular signaling pathways, affecting processes such as apoptosis and cell proliferation.
Case Studies
Several case studies have highlighted the efficacy of similar hydrazine derivatives:
- Study on Antimycobacterial Activity : A series of hydrazine derivatives were evaluated for their activity against Mycobacterium tuberculosis, showing promising results that warrant further investigation into structure-activity relationships .
- Cytotoxicity in Cancer Cell Lines : Research involving NCI's 60 cancer cell line panel demonstrated that specific derivatives exhibited high cytotoxicity against leukemia cells, suggesting a targeted therapeutic approach for hematological malignancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
